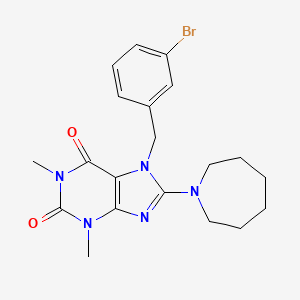
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride” is a chemical compound with the molecular formula C8H7BrFNO2 . It has a molecular weight of 248.05 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and amino groups on the benzoate ring.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
One application is in the development of fluorescent sensors for metal ions. For example, a related compound, methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, was synthesized and shown to be a highly sensitive and selective sensor for Al3+ ions. This chemosensor exhibited high selectivity and sensitivity towards Al3+ ions in the presence of other commonly coexisting metal ions, with potential utilization as a bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy (Ye et al., 2014).
Antitumor Agents
Compounds structurally related to Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride have been explored for their potential as antitumor agents. For instance, fluorinated 2-aryl-benzothiazole molecules, which contain a similar structural motif, have shown potent and selective in vitro antitumor properties. These compounds undergo bioactivation mediated by human cytochrome P450 enzymes, leading to reactive intermediates that contribute to their antitumor activities and may also be involved in cell toxicity (Wang & Guengerich, 2012).
Fire Retardant Molecules
In the development of fire retardant materials, a study synthesized novel compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. These compounds, which include functional groups similar to those in this compound, exhibited fire retardant properties when incorporated into polyester resin, highlighting their potential application in enhancing fire resistance in materials (Jamain et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
The primary targets of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride are currently unknown . This compound is a biochemical and molecular biology reagent , suggesting it may interact with various biological targets
Pharmacokinetics
Its lipophilicity and water solubility suggest it may have good bioavailability
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
It is known that the compound can cause skin and eye irritation, and it may be hazardous to the aquatic environment
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, in an inert atmosphere, at room temperature
Propiedades
IUPAC Name |
methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHZJZIKXAOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)


![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)


